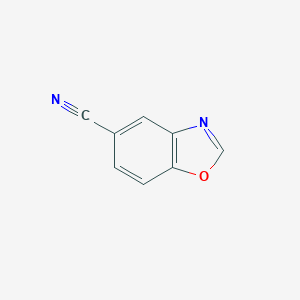

1,3-Benzoxazole-5-carbonitrile

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,3-benzoxazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O/c9-4-6-1-2-8-7(3-6)10-5-11-8/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDAKZJVIKDSCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)N=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80606468 | |

| Record name | 1,3-Benzoxazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80606468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132227-01-1 | |

| Record name | 1,3-Benzoxazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80606468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-benzoxazole-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of 1,3 Benzoxazole 5 Carbonitrile

Strategic Approaches to the Synthesis of the Benzoxazole (B165842) Core

The construction of the benzoxazole ring system is a well-established field in organic chemistry, with numerous methods developed over the years. These strategies typically involve the condensation and subsequent cyclization of o-aminophenols with a variety of carbonyl-containing compounds. researchgate.netnih.gov

Traditional methods for synthesizing the benzoxazole core often rely on the condensation of o-aminophenols with carboxylic acids or their derivatives under harsh conditions, such as the use of strong acids at high temperatures. beilstein-journals.org While effective, these approaches often suffer from drawbacks like low yields, the use of toxic reagents, and difficult work-up procedures. nih.govmedcraveonline.com

In response to these limitations, significant research has focused on developing more environmentally benign, or "green," synthetic pathways. These methods prioritize high yields, simple work-up procedures, and the use of recyclable catalysts and non-volatile solvents. nih.gov A notable green approach involves the condensation of o-aminophenols and aldehydes in an aqueous medium using samarium triflate as a reusable acid catalyst. organic-chemistry.org Another efficient and practical green method describes the one-step synthesis of benzoxazole-2-thiols by cyclizing 2-aminophenols with tetramethylthiuram disulfide (TMTD) in water, which is notable for being metal- and ligand-free and producing excellent yields in a short time. rsc.org The use of ammonium (B1175870) chloride as a catalyst in ethanol (B145695) also provides an economically viable and green path to benzoxazole derivatives. jetir.org

Table 1: Comparison of Conventional and Green Synthesis Pathways for Benzoxazole Core

| Method | Precursors | Catalyst/Reagent | Solvent | Conditions | Key Advantages | Citations |

|---|---|---|---|---|---|---|

| Conventional | o-Aminophenol, Carboxylic Acid | Strong Acid (e.g., PPA) | N/A or High-Boiling | High Temperature | Well-established | beilstein-journals.org |

| Green | o-Aminophenol, Aldehyde | Samarium Triflate | Water | Mild | Green solvent, Reusable catalyst | organic-chemistry.org |

| Green | o-Aminophenol, TMTD | None | Water | Not specified | Metal-free, Excellent yield | rsc.org |

| Green | o-Aminophenol, Carboxylic Acid | NH4Cl | Ethanol | 80-90°C | Economical, Good yield | jetir.org |

Transition-metal catalysis offers a powerful and versatile tool for constructing the benzoxazole ring under milder conditions compared to traditional methods. sioc-journal.cnrsc.org Copper catalysts are particularly prevalent and are considered an ideal choice due to their low cost and cytotoxicity. medcraveonline.com An efficient method involves the copper-catalyzed intramolecular O-arylation of o-halobenzanilides in water, which tolerates a wide variety of functional groups. rsc.org Various copper-catalyzed approaches have been developed, often using ligands like 1,10-phenanthroline (B135089) to facilitate the cyclization. medcraveonline.comorganic-chemistry.org

Iron catalysts have also been employed for the synthesis of 2-substituted benzoxazoles. organic-chemistry.org One strategy involves an iron-catalyzed hydrogen transfer for the redox condensation of o-hydroxynitrobenzenes with alcohols, providing a wide range of products in very good yields. organic-chemistry.org Other metals, including palladium, cobalt, and ruthenium, have also been successfully used in various synthetic schemes to produce benzoxazole derivatives. organic-chemistry.orgrsc.orgijpbs.com Recently, metal-organic frameworks (MOFs) containing manganese have been shown to be effective heterogeneous catalysts, facilitating the reaction between o-aminophenol and various aldehydes with high efficiency and reusability. rsc.org

Table 2: Selected Metal-Catalyzed Syntheses of Benzoxazoles

| Catalyst System | Reactants | Solvent | Key Features | Citations |

|---|---|---|---|---|

| CuI / 1,10-phenanthroline | o-Haloanilides | DMF | Intramolecular O-arylation | organic-chemistry.orgrsc.org |

| Iron-catalyst | o-Hydroxynitrobenzenes, Alcohols | Not specified | Redox condensation | organic-chemistry.org |

| Palladium-catalyst | o-Aminophenols, Isocyanides | Dioxane | Direct amination | ijpbs.com |

| Mn-TPA MOF | o-Aminophenol, Aldehydes | Ethanol | Heterogeneous, Reusable, High TON/TOF | rsc.org |

| Nickel(II) complexes | o-Aminophenol, Aldehydes | DMF | Low catalyst loading, High yields | nih.gov |

To further align with the principles of green chemistry, solvent-free and microwave-assisted synthetic methods have gained prominence. sioc-journal.cn Microwave irradiation is a non-conventional heating technique that can significantly accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. benthamdirect.comresearchgate.net The condensation of 2-aminophenols with aldehydes, carboxylic acids, or nitriles is frequently performed under microwave irradiation. researchgate.net For instance, the use of iodine as an oxidant under solvent-free microwave conditions facilitates the synthesis of 2,5-disubstituted benzoxazoles in good yields. scienceandtechnology.com.vn

Solvent-free synthesis, often coupled with microwave assistance or other techniques like ball-milling, minimizes the use of volatile and often toxic organic solvents. nih.gov A Brønsted acidic ionic liquid (BAIL) gel has been used as an efficient and recyclable heterogeneous catalyst for the synthesis of benzoxazoles from 2-aminophenol (B121084) and benzaldehyde (B42025) under solvent-free conditions at 130°C. nih.govacs.org Similarly, recyclable ZnO nanoparticles have been used in a ball-milling strategy for the solvent-free synthesis of benzoxazole derivatives. rsc.org Potassium ferrocyanide has also been demonstrated as an effective catalyst for the solvent-free condensation of aldehydes with 2-aminophenol. acgpubs.org

Table 3: Examples of Solvent-Free and Microwave-Assisted Benzoxazole Syntheses

| Method | Catalyst/Reagent | Conditions | Advantages | Citations |

|---|---|---|---|---|

| Microwave | Iodine / K2CO3 | 120°C, 10 min, Solvent-free | Rapid, Good yields | scienceandtechnology.com.vn |

| Microwave | Lawesson's reagent | Solvent-free | Efficient promoter | organic-chemistry.org |

| Microwave | H2O2 | Not specified | Cyclodesulfurization, Safer oxidant | tandfonline.com |

| Solvent-Free | BAIL gel | 130°C, 5 h | Recyclable catalyst, High yield | nih.govacs.org |

| Solvent-Free | ZnO-NPs | Ball-milling | Environmentally friendly, Scalable | rsc.org |

| Solvent-Free | NaHSO4-SiO2 | Not specified | Reusable, Ecofriendly catalyst | doaj.org |

Regioselective Functionalization of the 1,3-Benzoxazole-5-carbonitrile Moiety

Once the core structure of this compound is synthesized, its functional groups—the nitrile at the 5-position and the various positions on the heterocyclic ring—can be selectively modified to create a library of novel compounds.

The substituents at the C-2 and C-5 positions of the benzoxazole ring are critically important as they significantly influence the biological and pharmacological properties of the molecule. kuleuven.be A strong structure-activity relationship (SAR) has been observed, where modifications at these positions can enhance properties like antimicrobial potency by altering lipophilicity, electronic character, and steric interactions with biological targets. kuleuven.be

While direct substitution of the nitrile group can be challenging, functionalization at the 5-position often begins with a precursor containing a more reactive or versatile handle, such as a halogen or an amino group. For example, a 5-halo-benzoxazole can undergo nucleophilic substitution reactions to introduce a variety of functional groups at that position. google.com Research has shown that introducing an acetic acid group at the fifth position can elevate cytotoxic activity against cancer cell lines. nih.govrsc.org In another study, the introduction of a 4-nitrobenzenesulfonamido moiety at the 5-position was found to be essential for the inhibition of the human GST P1-1 enzyme. nih.gov These findings underscore the strategic importance of the 5-position for tuning the molecule's activity, making the development of derivatives with diverse substituents at this site a key objective in medicinal chemistry. kuleuven.benih.gov

The nitrile group (-C≡N) on the this compound scaffold is a versatile functional group that can be converted into a range of other functionalities, thereby expanding the chemical diversity of the core molecule. Standard organic transformations can be applied to achieve these conversions.

One of the most common reactions is the hydrolysis of the nitrile to a carboxylic acid (-COOH) under acidic or basic conditions. This transformation is valuable as it introduces a new reactive site for further derivatization, such as amide or ester formation. Another key transformation is the reduction of the nitrile to a primary amine (-CH₂NH₂), typically achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic amino group, which can significantly alter the molecule's physicochemical properties.

Furthermore, the nitrile group can participate in cycloaddition reactions. A particularly relevant transformation in medicinal chemistry is the reaction of the nitrile with an azide (B81097) (e.g., sodium azide, NaN₃), often in the presence of a Lewis acid like zinc bromide (ZnBr₂), to form a tetrazole ring. rsc.org Tetrazoles are considered bioisosteres of carboxylic acids, meaning they have similar physical and chemical properties that can elicit similar biological responses. The synthesis of tetrazole-fused benzoxazoles has been reported as a strategy for developing novel anticancer agents. rsc.org

Table 4: Potential Derivatization of the 5-Nitrile Group

| Target Functional Group | Reagents/Conditions | Resulting Moiety | Significance | Citations |

|---|---|---|---|---|

| Carboxylic Acid | H₃O⁺ or OH⁻, Heat | 1,3-Benzoxazole-5-carboxylic acid | Introduces acidic handle for amidation/esterification | General Knowledge |

| Primary Amine | LiAlH₄ or H₂/Catalyst | 5-(Aminomethyl)-1,3-benzoxazole | Introduces basic handle, alters solubility | General Knowledge |

| Tetrazole | NaN₃, ZnBr₂ | 5-(1H-Tetrazol-5-yl)-1,3-benzoxazole | Carboxylic acid bioisostere | rsc.org |

| Amide | Partial hydrolysis | 1,3-Benzoxazole-5-carboxamide | Hydrogen bond donor/acceptor | General Knowledge |

Advanced Synthetic Techniques for this compound Derivatives

Modern synthetic chemistry has produced a variety of sophisticated methods for the construction of the benzoxazole core, offering improvements in efficiency, atom economy, and environmental impact over traditional condensation reactions. rsc.org These techniques include multi-component reactions, novel oxidative cyclizations, and the use of advanced catalytic systems.

Multi-component Reactions for Complex Architectures

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. Isocyanide-based MCRs have proven particularly effective for generating heterocyclic complexity. mdpi.com

A notable example is a three-component reaction involving 2-aminophenols, ketones, and isocyanides, catalyzed by a Brønsted acid. This reaction proceeds through the formation of a benzoxazine (B1645224) intermediate, which is then leveraged to synthesize a range of heterocyclic scaffolds. mdpi.com Specifically, the use of precursors like 2-benzoyloxyphenyl isocyanides can lead to the formation of asymmetric benzoxazole derivatives. mdpi.com

Table 1: Example of a Multi-Component Reaction for Benzoxazole Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type | Ref |

|---|

Oxidative Cyclization Approaches

Oxidative cyclization of phenolic Schiff bases, formed from the condensation of a 2-aminophenol with an aldehyde, is a primary strategy for synthesizing 2-substituted benzoxazoles. researchgate.netijpbs.com A wide array of oxidizing agents can effect this transformation.

More advanced and greener approaches have also been developed:

Electrochemical Synthesis: An environmentally friendly method utilizes an electrochemically generated hypervalent iodine(III) reagent to mediate the oxidative cyclization of 2-(benzylideneamino)phenols. acs.org This "ex-cell" approach, where the oxidant is generated separately, is compatible with a wide range of sensitive functional groups. acs.org Another atom-economical method involves the electrochemical oxidation and cyclization of glycine (B1666218) derivatives, which produces hydrogen gas as the only byproduct. organic-chemistry.org

Novel Oxidant Systems: Diversity-oriented synthesis can be achieved through potassium persulfate-CuSO₄ mediated oxidative coupling of aldehydes in aqueous micelles. ijpbs.com Another approach uses elemental sulfur to promote the oxidative cyclization of 2-aminophenols with alkenes, providing diverse benzoxazole products. organic-chemistry.org

Table 2: Oxidizing Agents for Schiff Base Cyclization to Benzoxazoles

| Oxidizing Agent | Reference |

|---|---|

| Manganese(III) acetate (B1210297) (Mn(OAc)₃) | researchgate.netijpbs.com |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | researchgate.net |

| Lead tetraacetate (Pb(OAc)₄) | researchgate.netijpbs.com |

| Dess-Martin periodinane (DMP) | ijpbs.com |

| Pyridinium chlorochromate (PCC) on silica (B1680970) gel | researchgate.net |

Ionic Liquid Catalysis in Benzoxazole Synthesis

Ionic liquids (ILs) have emerged as green and reusable alternatives to traditional solvents and catalysts. sci-hub.se Their use in benzoxazole synthesis offers advantages such as high yield, simple workup, and catalyst recyclability. rsc.org

Key applications include:

Brønsted Acidic Ionic Liquids: A reusable Brønsted acidic ionic liquid gel has been used to catalyze the condensation and aromatization of 2-aminophenol with aldehydes under solvent-free conditions, achieving yields of 85–98%. rsc.org Similarly, magnetic nanoparticle-supported Lewis acidic ionic liquids have been employed under ultrasonic irradiation, also in solvent-free conditions. rsc.org

Catalysis for C-N Bond Formation: Heterocyclic ionic liquids, such as 1-butylpyridinium (B1220074) iodide, can catalyze the direct oxidative amination of benzoxazoles. nih.gov This metal-free method uses tert-butyl hydroperoxide (TBHP) as the oxidant and proceeds at room temperature, offering a green route to 2-aminobenzoxazole (B146116) derivatives. nih.gov

Table 3: Ionic Liquid-Catalyzed Synthesis of Benzoxazole Derivatives

| Ionic Liquid System | Reactants | Conditions | Yield | Ref |

|---|---|---|---|---|

| Brønsted acidic ionic liquid gel | 2-Aminophenol, Aldehydes | Solvent-free, 130 °C | 85-98% | rsc.org |

| LAIL@MNP | 2-Aminophenol, Aldehydes | Solvent-free, 70 °C, sonication | Moderate to high | rsc.org |

Synthesis of Precursors and Intermediates for this compound

The synthesis of this compound and its derivatives relies on the availability of key precursors. The primary building blocks are an appropriately substituted 2-aminophenol and a reagent that provides the C2 carbon of the oxazole (B20620) ring. rsc.orgchemicalbook.com

For the specific target compound, 4-amino-3-hydroxybenzonitrile (B1279274) is the crucial intermediate. smolecule.comchemicalbook.com Several synthetic routes to this precursor have been established:

Reduction of a Nitro Group: A common method involves the reduction of 2-hydroxy-3-nitrobenzonitrile. This can be achieved with high yield (e.g., 77-95%) using reagents like stannous chloride (SnCl₂) in acetic acid or through catalytic hydrogenation (e.g., H₂/Pd-C). chemicalbook.com

Cyanation of a Benzoxazolone: An alternative route starts with a 6-bromo-2(3H)-benzoxazolone. This intermediate is treated with copper(I) cyanide (CuCN) in a polar solvent like dimethylformamide (DMF) at high temperatures (120–175 °C) to introduce the nitrile group. smolecule.comgoogle.com Subsequent deprotection and rearrangement yield 4-amino-3-hydroxybenzonitrile.

The second component for the cyclization is typically a one-carbon source or a precursor that will form the C2 position of the benzoxazole. chemicalbook.com For synthesizing 2-substituted derivatives, a wide range of aldehydes or carboxylic acids and their derivatives are condensed with the 4-amino-3-hydroxybenzonitrile precursor under various catalytic conditions as described in the sections above. rsc.orgchemicalbook.com

Table 4: Synthesis of the Key Precursor 4-Amino-3-hydroxybenzonitrile

| Starting Material | Key Reagents | Method | Yield | Ref |

|---|---|---|---|---|

| 2-Hydroxy-3-nitrobenzonitrile | SnCl₂, Acetic Acid | Nitro Group Reduction | ~77% | |

| 2-Hydroxy-3-nitrobenzonitrile | H₂/Pd-C | Catalytic Hydrogenation | ~95% |

Computational Chemistry and Theoretical Investigations of 1,3 Benzoxazole 5 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 1,3-Benzoxazole-5-carbonitrile. These methods model the electronic structure of the molecule with high accuracy, providing a basis for understanding its chemical behavior.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Reactivity Descriptors

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of benzoxazole (B165842) derivatives. acs.org By utilizing functionals such as B3LYP with basis sets like 6-311++G(d,p), researchers can accurately model the molecular structure of these compounds in their ground state. acs.org Such calculations provide optimized geometries, including bond lengths and angles, which are crucial for understanding the molecule's conformation.

A key aspect of DFT studies is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are critical in determining the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests a higher propensity for the molecule to undergo chemical reactions. For instance, in related benzoxazole systems, the distribution of HOMO and LUMO densities reveals the regions of the molecule most likely to act as electron donors and acceptors, respectively. researchgate.net

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide a quantitative measure of the molecule's reactivity. These descriptors include:

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution.

Chemical Potential (μ): The escaping tendency of electrons from a stable system.

Theoretical studies on related heterocyclic compounds have shown that the introduction of substituents can significantly alter these reactivity descriptors, thereby tuning the molecule's electronic properties and reactivity. mdpi.com For example, the introduction of electron-withdrawing or -donating groups can modulate the HOMO-LUMO gap and, consequently, the molecule's reactivity. mdpi.com

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | -6.58 |

| LUMO Energy (eV) | -1.25 |

| HOMO-LUMO Gap (eV) | 5.33 |

| Electronegativity (χ) | 3.915 |

| Chemical Hardness (η) | 2.665 |

| Chemical Potential (μ) | -3.915 |

Analysis of Charge Distribution and Electron Density

The analysis of charge distribution and electron density provides a detailed picture of the electronic environment within the this compound molecule. Experimental techniques, such as high-resolution X-ray diffraction, coupled with theoretical models like the Hansen-Coppens multipole model, can be used to map the electron density distribution. nih.govlongdom.org This approach allows for the quantification of atomic charges and the characterization of chemical bonds.

Bader's Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework for analyzing the electron density topology. acs.org By identifying critical points in the electron density, QTAIM can characterize the nature of atomic and intermolecular interactions. For instance, the analysis of bond critical points can reveal the extent of covalent and ionic character in the bonds within the benzoxazole ring and the nitrile group.

Time-Dependent DFT (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the excited-state properties of molecules, including their absorption and emission spectra. nih.govmdpi.com By performing TD-DFT calculations, it is possible to predict the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities observed experimentally. rsc.org

For benzoxazole derivatives, TD-DFT calculations have been successfully employed to understand their photophysical behavior. nih.gov These studies often involve optimizing the geometry of the molecule in both its ground state (S₀) and first excited singlet state (S₁). The difference in energy between the ground and excited states provides information about the absorption and fluorescence energies. nih.gov

The nature of the electronic transitions can also be elucidated by examining the molecular orbitals involved. For many benzoxazole derivatives, the lowest energy absorption band is typically attributed to a π → π* transition. rsc.org The solvent environment can also be incorporated into TD-DFT calculations using models such as the Polarizable Continuum Model (PCM), which allows for the prediction of solvatochromic shifts. nih.gov Understanding the excited-state properties of this compound is crucial for its potential applications in areas such as fluorescent probes and organic light-emitting diodes (OLEDs).

Molecular Dynamics (MD) Simulations in Solvent Environments

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, including the interactions of a solute with its solvent environment. nih.gov For this compound, MD simulations can provide valuable insights into its solvation, conformational dynamics, and interactions with other molecules in solution.

In a typical MD simulation of a benzoxazole derivative, the system would be set up with the solute molecule placed in a periodic box filled with a chosen solvent, such as water or an organic solvent. acs.org The interactions between atoms are described by a force field, such as AMBER or CHARMM. acs.org The simulation then solves Newton's equations of motion for all atoms in the system, allowing their positions and velocities to evolve over time.

Analysis of the MD trajectory can reveal important information about the solvation shell of this compound. Radial distribution functions can be calculated to determine the probability of finding solvent molecules at a certain distance from specific atoms of the solute. This can help to understand the nature and strength of solute-solvent interactions, including hydrogen bonding between the nitrogen and oxygen atoms of the benzoxazole ring and protic solvent molecules. Furthermore, MD simulations can be used to explore the conformational landscape of the molecule and the stability of different conformers in various solvent environments. acs.orgnih.gov

Molecular Modeling for Structure-Activity Relationship (SAR)

Molecular modeling plays a crucial role in understanding the structure-activity relationship (SAR) of benzoxazole derivatives. researchgate.net SAR studies aim to identify the key structural features of a molecule that are responsible for its biological activity. nih.gov By systematically modifying the structure of this compound and evaluating the effect of these modifications on its activity, it is possible to develop predictive models that can guide the design of more potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR) models are a key component of SAR studies. nih.gov These models establish a mathematical relationship between the biological activity of a series of compounds and their physicochemical properties or molecular descriptors. acs.org For benzoxazole derivatives, relevant descriptors might include steric parameters (e.g., molecular volume), electronic parameters (e.g., atomic charges, dipole moment), and hydrophobic parameters (e.g., logP). nih.gov

Molecular docking is another important molecular modeling technique used in SAR studies. rsc.org Docking simulations can predict the binding mode and affinity of a ligand, such as a this compound derivative, to the active site of a biological target, such as an enzyme or receptor. nih.gov By analyzing the interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, researchers can gain insights into the molecular basis of its activity and propose modifications to improve its binding. nih.gov

| Structural Feature | Interaction Type | Impact on Activity |

|---|---|---|

| Benzoxazole Core | π-π stacking, hydrophobic interactions | Essential for binding to target |

| Substituents on Benzene (B151609) Ring | Hydrogen bonding, steric effects | Modulates potency and selectivity |

| Nitrile Group | Dipole-dipole interactions, hydrogen bonding | Can enhance binding affinity and polarity |

Prediction of Degradation Pathways and Stability

Computational methods can be employed to predict the potential degradation pathways and assess the chemical stability of this compound under various conditions. Understanding the degradation profile of a compound is crucial, particularly in the context of pharmaceutical development and materials science.

Theoretical studies can identify the most labile bonds and reactive sites within the molecule. For instance, the benzoxazole ring, while generally stable, can be susceptible to hydrolysis under certain pH conditions, leading to ring-opening. Studies on related oxadiazole derivatives have shown that the degradation can be initiated by nucleophilic attack on the heterocyclic ring, with the rate of degradation being pH-dependent. It is plausible that the oxazole (B20620) ring in this compound could undergo a similar ring-opening mechanism to form an o-aminophenol derivative.

Quantum chemical calculations can be used to model the reaction mechanisms of potential degradation reactions, such as hydrolysis or oxidation. By calculating the activation energies for different pathways, it is possible to predict the most likely degradation products. Software tools that utilize knowledge-based systems can also be employed to predict degradation pathways based on the functional groups present in the molecule and a database of known chemical reactions. These in silico predictions can help in designing more stable derivatives and in developing appropriate storage and handling conditions. For example, studies on 5-hydroxyoxazole-4-carboxylic acid derivatives have highlighted their instability towards hydrolytic ring-opening and decarboxylation.

Medicinal Chemistry and Pharmacological Potential of 1,3 Benzoxazole 5 Carbonitrile Derivatives

Antimicrobial Activity of 1,3-Benzoxazole-5-carbonitrile Analogues

Derivatives of this compound have demonstrated a broad spectrum of antimicrobial activities, positioning them as promising candidates for the development of new anti-infective drugs. Researchers have systematically modified the core structure to optimize its interaction with microbial targets, leading to compounds with significant potency against various pathogens.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Numerous studies have highlighted the potential of this compound analogues as effective antibacterial agents. These compounds have shown activity against both Gram-positive and Gram-negative bacteria, which is a desirable characteristic for broad-spectrum antibiotics. The antibacterial efficacy is often evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

For instance, a series of novel benzoxazole (B165842) derivatives were synthesized and evaluated for their in vitro antimicrobial activity. nih.gov The results indicated that several of the synthesized compounds exhibited moderate to good antimicrobial activity against the tested microbial strains. nih.gov Specifically, some derivatives showed promising activity against the Gram-positive bacterium Bacillus subtilis and the Gram-negative bacteria Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Salmonella typhi. nih.gov

Another study focused on the synthesis of methylsulfanyl-4-aryl-1,4-dihydropyrimidine-5-carbonitriles coupled with a benzoxazole ring. tandfonline.com Certain compounds from this series displayed notable antibacterial activity, particularly against Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus. tandfonline.com

The following table summarizes the antibacterial activity of selected this compound derivatives against various bacterial strains.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Derivative A | Staphylococcus aureus | <12.5 | nih.gov |

| Derivative B | Bacillus subtilis | 1.14 x 10⁻³ µM | nih.gov |

| Derivative C | Enterococcus faecalis | Not specified | tandfonline.com |

| Derivative D | Escherichia coli | Not specified | nih.gov |

Note: The specific structures of Derivatives A, B, C, and D are detailed in the cited literature.

Antifungal Properties and Mechanism of Action

In addition to their antibacterial effects, this compound derivatives have also been investigated for their antifungal properties. Fungal infections, particularly those caused by opportunistic pathogens, are a growing concern, and new antifungal agents are urgently needed.

Research has shown that certain benzoxazole derivatives exhibit significant activity against fungal strains such as Candida albicans and Aspergillus niger. nih.gov The antifungal potential of these compounds is often compared to standard antifungal drugs like fluconazole. nih.gov In one study, the synthesized benzoxazole compounds were screened for their in vitro antifungal activity using the tube dilution technique, and the minimum inhibitory concentration (MIC) was determined. nih.gov

The mechanism of action for the antifungal effects of some benzoxazole derivatives has been explored. For example, 1,3-benzoxazole-4-carbonitrile derivatives have been identified as novel inhibitors of β-1,6-glucan synthesis, a crucial component of the fungal cell wall. nih.gov This specific targeting of a fungal-specific pathway highlights the potential for selective toxicity against fungal cells with minimal effects on host cells.

Antimycobacterial Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis, the causative agent of tuberculosis, has underscored the urgent need for new antimycobacterial drugs. Benzoxazole derivatives have been explored as a potential source of novel antitubercular agents. researchgate.net The lipophilic nature of the benzoxazole ring is thought to facilitate the penetration of the mycobacterial cell wall.

While specific studies focusing solely on this compound derivatives against mycobacteria are less common, the broader class of benzoxazoles has shown promise. researchgate.net Further research is warranted to specifically investigate the antimycobacterial potential of the 5-carbonitrile substituted analogues.

Impact on Drug-Resistant Microbial Isolates

A critical challenge in the treatment of infectious diseases is the rise of drug-resistant microorganisms. The ability of new antimicrobial agents to overcome existing resistance mechanisms is a key determinant of their clinical utility. Some benzoxazole derivatives have shown activity against drug-resistant bacterial strains, suggesting they may act via novel mechanisms or be less susceptible to common resistance pathways. nih.gov

The development of multi-drug resistant infections has created a pressing need for new antimicrobial agents that can effectively treat these challenging infections. nih.gov While extensive research on this compound derivatives against a wide array of drug-resistant isolates is ongoing, the initial findings for the broader benzoxazole class are encouraging.

Anticancer and Antitumor Research on Benzoxazole Derivatives

The structural features of the benzoxazole nucleus have also made it an attractive scaffold for the design of anticancer agents. The planar, heterocyclic nature of the ring system allows for intercalation into DNA or interaction with the active sites of enzymes involved in cancer cell proliferation.

Inhibition of Cancer Cell Proliferation and Apoptosis Induction

A primary strategy in cancer chemotherapy is to inhibit the uncontrolled proliferation of cancer cells and to induce programmed cell death, or apoptosis. Several studies have demonstrated the potential of benzoxazole derivatives to achieve these effects.

In one study, a series of novel benzoxazole derivatives were synthesized and evaluated for their in vitro anticancer activity against a human colorectal carcinoma (HCT116) cancer cell line. nih.gov The results showed that some of the synthesized compounds exhibited significant anticancer activity, with IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) comparable to the standard anticancer drug 5-fluorouracil. nih.gov

Another study reported the synthesis of 2-substituted benzoxazoles and their evaluation as antineoplastic agents. nih.gov Some of the tested compounds exhibited a broad spectrum of antitumor activity. The most active compounds demonstrated significant growth inhibition (GI50), total growth inhibition (TGI), and lethal concentration (LC50) values against various cancer cell lines. nih.gov

The following table presents the in vitro anticancer activity of selected benzoxazole derivatives.

| Compound/Derivative | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |

| Derivative E | HCT116 | Comparable to 5-fluorouracil | nih.gov |

| Compound 2a | Not specified | 37.7 | nih.gov |

| Compound 3b | Not specified | 19.1 | nih.gov |

| Compound 8a | Not specified | 20.0 | nih.gov |

| Compound 8d | Not specified | 15.8 | nih.gov |

Note: The specific structures of the derivatives and compounds are detailed in the cited literature.

The induction of apoptosis is a key mechanism by which many anticancer drugs exert their effects. Research into the cellular and molecular mechanisms of action of anticancer benzoxazole derivatives is an active area of investigation, with a focus on understanding how these compounds trigger the apoptotic cascade in cancer cells.

Targeting Specific Cancer Pathways (e.g., DNA Gyrase, Topoisomerase I and II, IGF1R, Akt)

Benzoxazole derivatives are a significant class of compounds investigated for their anticancer potential, targeting fundamental cellular processes required for tumor growth and survival. nih.gov Research has demonstrated their ability to inhibit key enzymes involved in DNA replication and repair, such as topoisomerases.

Specifically, certain 2,5-disubstituted-benzoxazole derivatives have been identified as potent inhibitors of eukaryotic DNA topoisomerase I and II. nih.gov In a study evaluating a series of benzoxazole and benzimidazole (B57391) compounds, several derivatives exhibited significant inhibitory activity. nih.gov For instance, 2-(p-nitrobenzyl)benzoxazole and 5-Chloro-2-(p-methylphenyl)benzoxazole were notable inhibitors of topoisomerase II, with IC50 values of 17.4 µM and 22.3 µM, respectively, showing greater potency than the reference drug etoposide. researchgate.netnih.gov Furthermore, compounds like 5-amino-2-(p-fluorophenyl)benzoxazole and 2-(p-chlorobenzyl)benzoxazole were found to be effective poisons of topoisomerase I. nih.gov The mechanism of action for some benzoxazole-based anticancer agents, such as Phortress, involves the induction of cytochrome P450 CYP1A1 gene expression, which leads to cytotoxic effects against cancer cells. nih.gov

Table 1: Inhibition of DNA Topoisomerase by Benzoxazole Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 5-amino-2-(p-fluorophenyl)benzoxazole | Topoisomerase I | 132.3 | nih.gov |

| 2-(p-chlorobenzyl)benzoxazole | Topoisomerase I | 443.5 | nih.gov |

| 5-Chloro-2-(p-methylphenyl)benzoxazole | Topoisomerase II | 22.3 | nih.gov |

| 2-(p-nitrobenzyl)benzoxazole | Topoisomerase II | 17.4 | nih.gov |

| 5-nitro-2-(p-nitrobenzyl)benzoxazole | Topoisomerase II | 91.41 | nih.gov |

Anti-inflammatory and Analgesic Research

The benzoxazole nucleus is a core component of several established nonsteroidal anti-inflammatory drugs (NSAIDs), including flunoxaprofen (B1672895) and benoxaprofen, highlighting the scaffold's inherent potential for treating inflammation. Research into novel benzoxazole derivatives continues to yield compounds with significant anti-inflammatory and analgesic properties.

A study focused on a series of N-(acridin-9-yl)-4-(benzo[d]oxazol-2-yl) benzamides demonstrated notable biological activity. One compound from this series, 11 , showed good anti-inflammatory activity, with a 35.8% reduction in inflammation observed. Another compound, 7e(f) , exhibited strong analgesic effects, achieving 60% pain relief in preclinical models. While these specific examples showcase the potential of the benzoxazole scaffold, other derivatives in the same study displayed moderate anti-inflammatory and analgesic activities.

Antiviral Activity

The benzoxazole scaffold has been identified as a promising framework for the development of antiviral agents. Its derivatives have shown activity against a range of viruses, and recent research has focused on their potential to inhibit key viral enzymes.

One area of significant interest is the inhibition of the main protease (M-pro) of SARS-CoV-2, the virus responsible for COVID-19. Molecular docking studies have been employed to investigate the binding of benzoxazole derivatives to this critical enzyme. For example, a study on 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole simulated its interaction with the SARS-CoV-2 main protease, demonstrating the utility of computational methods in identifying potential antiviral candidates. Furthermore, research on 1,2,3-triazole-benzofused molecular conjugates has shown their potential as potent anti-SARS-CoV-2 agents. In vitro assays revealed that some of these hybrid molecules effectively inhibit viral replication, with one compound in particular demonstrating a high selectivity index, suggesting a favorable safety profile for future development.

Enzymatic Inhibition and Receptor Interaction Studies

Cholesterol Ester Transfer Protein (CETP) Inhibition

Benzoxazole derivatives have been identified as promising inhibitors of Cholesteryl Ester Transfer Protein (CETP), a key target in the management of cardiovascular disease. Inhibition of CETP can lead to favorable alterations in lipid profiles. High-throughput screening initially identified 2-arylbenzoxazoles as hits for CETP inhibition.

Subsequent research focused on the rational design and optimization of these compounds. Molecular modeling studies have revealed that the structural features of benzoxazole derivatives are crucial for their inhibitory activity. Specifically, it was found that cyano-substituted compounds, such as those derived from this compound, can form important hydrogen bond interactions with the CETP macromolecule, enhancing their binding affinity and inhibitory potential. researchgate.net This highlights the strategic importance of the 5-carbonitrile group for potent CETP inhibition. researchgate.net

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters and are significant targets for treating neurological and psychiatric disorders like Parkinson's disease and depression. researchgate.net Benzoxazole derivatives have emerged as a potent class of MAO inhibitors. researchgate.netresearchgate.net

Studies have shown that the benzoxazole moiety can be incorporated into highly effective and specific MAO inhibitors. researchgate.net For example, a series of 2-methylbenzo[d]oxazole derivatives were synthesized and evaluated, with several compounds demonstrating potent, low-nanomolar inhibition of MAO-B. researchgate.netresearchgate.net The design of these inhibitors often leverages the ability of the oxygen and nitrogen atoms in the benzoxazole ring to act as hydrogen bond acceptors within the enzyme's active site. researchgate.net Indole-substituted benzoxazoles have also been developed as highly selective and reversible MAO-B inhibitors. acs.orgnih.gov

Table 2: Monoamine Oxidase (MAO) Inhibition by Selected Benzoxazole Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 1d (a 2-methylbenzo[d]oxazole derivative) | MAO-B | 0.0023 | researchgate.netresearchgate.net |

| Compound 2e (a 2-methylbenzo[d]oxazole derivative) | MAO-B | 0.0033 | researchgate.netresearchgate.net |

| Compound 2c (a 2-methylbenzo[d]oxazole derivative) | MAO-A | 0.670 | researchgate.netresearchgate.net |

| Compound 2e (a 2-methylbenzo[d]oxazole derivative) | MAO-A | 0.592 | researchgate.netresearchgate.net |

| Compound 5b (6-fluoro-2-(1-methyl-1H-indol-5-yl)benzo[d]thiazole) | MAO-B | 0.028 | acs.org |

Molecular Docking Simulations for Target Binding

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to its macromolecular target. This method has been instrumental in understanding the structure-activity relationships of this compound derivatives and guiding their optimization.

For instance, docking studies were crucial in elucidating how these derivatives inhibit CETP. Simulations revealed that the cyano group at the 5-position is capable of forming a key hydrogen bond with the protein target, explaining its importance for potent activity. researchgate.net In the context of antiviral research, docking simulations have been performed to model the interaction between benzoxazole derivatives and the SARS-CoV-2 main protease, providing insights into their potential mechanism of inhibition. researchgate.net Similarly, docking has been used to understand how these compounds bind to the active site of acetylcholinesterase, a target for Alzheimer's disease. These computational studies help rationalize the observed biological activities and provide a structural basis for designing next-generation inhibitors with improved potency and selectivity.

Miscellaneous Pharmacological Activities

The versatile scaffold of 1,3-benzoxazole has been the subject of extensive research, leading to the discovery of derivatives with a wide array of pharmacological activities. Beyond the more commonly studied areas, several other significant biological effects have been identified, highlighting the broad therapeutic potential of this heterocyclic system. These miscellaneous activities include anticonvulsant, antihyperglycemic, antioxidant, and various central nervous system effects.

The search for novel antiepileptic drugs with improved efficacy and fewer side effects is a continuous effort in medicinal chemistry. Benzoxazole derivatives have emerged as a promising class of compounds in this regard. ptfarm.pl The planar and compact structure of the benzoxazole nucleus is thought to contribute to its potential as an anticonvulsant agent. ptfarm.pl

Research has focused on designing and synthesizing benzoxazole derivatives that incorporate other pharmacologically active moieties. In one such study, a series of 5-carbomethoxybenzoxazole derivatives were synthesized by incorporating substituted hydrazine (B178648) carbothioamides. ptfarm.pl This combination aimed to create compounds with increased lipophilicity, a characteristic often associated with enhanced central nervous system penetration and, consequently, potential anticonvulsant activity. ptfarm.pl The evaluation of these novel compounds has been a key area of investigation in the development of new antiepileptic agents. ptfarm.plnih.gov

No interactive data table could be generated as the source did not provide specific quantitative data for anticonvulsant activity.

Benzoxazole derivatives have been investigated for their potential in managing diabetes mellitus, a chronic metabolic disorder. pharmacophorejournal.com A study focused on a series of newly synthesized benzoxazole derivatives, specifically S-benzo[d]oxazol-2-yl-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenylphenylsulfonamido)ethanethioate, for their in-vivo antihyperglycemic effects. pharmacophorejournal.com The activity of these compounds was evaluated in alloxan-induced diabetic Wistar albino rats, using the established antidiabetic drug pioglitazone (B448) as a standard for comparison. pharmacophorejournal.com The research indicated that several of the synthesized compounds demonstrated significant antihyperglycemic activity, suggesting that the benzoxazole nucleus is a viable scaffold for developing new agents to treat diabetes. pharmacophorejournal.com

The study involved acute toxicity assessments to determine the safety profile of the derivatives, with results showing no signs of toxicity at doses of 5, 50, and 300 mg/kg. pharmacophorejournal.com The antihyperglycemic screening was then conducted at a dose of 50 mg/kg. pharmacophorejournal.com

Table 1: Antihyperglycemic Activity of Benzoxazole Derivatives This table is interactive. You can sort and filter the data.

| Compound | Blood Glucose Level Reduction | Comparison to Standard |

|---|---|---|

| Synthetic Benzoxazole Derivatives | Significant | Comparable to Pioglitazone |

| Pioglitazone (Standard) | Significant | - |

Data derived from a study on alloxan-induced diabetic Wistar albino rats. pharmacophorejournal.com

The ability of compounds to counteract oxidative stress is crucial in preventing and managing various diseases. Several studies have highlighted the antioxidant potential of 1,3-benzoxazole derivatives. nih.govresearchgate.netmdpi.com The antioxidant capacity of these compounds has been evaluated through various in vitro assays.

One study investigated a series of new benzazole derivatives, including benzoxazoles, for their effects on rat liver microsomal NADPH-dependent lipid peroxidation (LP) and their ability to scavenge superoxide (B77818) anions and the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. nih.gov Certain benzoxazole compounds showed a potent scavenging effect on superoxide radicals. nih.gov Another research effort synthesized a library of 2-phenyl-1,3-benzoxazoles and evaluated their antioxidant properties using DPPH radical scavenging and ferrous ion-chelating capacity assays. researchgate.net Furthermore, novel benzoxazole and naphthoxazole analogs have been designed and shown to possess antioxidant properties, with some compounds demonstrating high potency. mdpi.com

Table 2: In Vitro Antioxidant Activity of Benzoxazole Derivatives This table is interactive. You can sort and filter the data.

| Assay | Activity of Benzoxazole Derivatives | Reference |

|---|---|---|

| Superoxide Radical Scavenging | Potent | nih.gov |

| Lipid Peroxidation Inhibition | Strong inhibition by some derivatives | nih.gov |

| DPPH Radical Scavenging | Demonstrated activity | nih.govresearchgate.net |

Beyond anticonvulsant properties, benzoxazole derivatives have shown other effects on the central nervous system (CNS), particularly through interaction with serotonin (B10506) (5-HT) receptors. nih.govacs.org The 5-HT3 receptor, a ligand-gated ion channel, is a key target for drugs treating nausea and vomiting, as well as disorders like irritable bowel syndrome (IBS), anxiety, and psychosis. acs.org

A series of benzoxazole derivatives with a nitrogen-containing heterocyclic substituent at the 2-position were synthesized and evaluated for their activity as 5-HT3 partial agonists. nih.govacs.org The nature of the substituent at the 5-position of the benzoxazole ring was found to significantly influence the potency for the 5-HT3 receptor. nih.govacs.org Specifically, 5-chloro derivatives exhibited increased potency. nih.govacs.org One compound, 5-chloro-7-methyl-2-(4-methyl-1-homopiperazinyl)benzoxazole, displayed a high binding affinity for the 5-HT3 receptor, comparable to the established antagonist granisetron, but with partial agonist activity. nih.govacs.org Such partial agonists are of interest because they may treat conditions like diarrhea-predominant IBS without causing constipation, a common side effect of full antagonists. acs.org The potential of benzoxazole derivatives as antipsychotic agents has also been noted. nih.gov

Table 3: 5-HT3 Receptor Activity of a Benzoxazole Derivative This table is interactive. You can sort and filter the data.

| Compound | Receptor Affinity | Intrinsic Activity (% of 5-HT) | Potential Therapeutic Use | Reference |

|---|

Applications in Materials Science and Industrial Chemistry

Optical Brighteners in Textile Industry

Benzoxazole (B165842) derivatives are a recognized class of compounds used as optical brightening agents (OBAs), also known as fluorescent whitening agents (FWAs), in the textile industry. ijcrt.org These agents function by absorbing invisible ultraviolet (UV) light (typically in the 300-400 nm range) and re-emitting it as visible blue or violet light (400-500 nm). ijcrt.org This emitted blue light counteracts the natural yellowish cast of unbleached or aged fabrics, resulting in a whiter and brighter appearance. ijcrt.orgfineotex.com The global market for optical brighteners includes a significant segment dedicated to benzoxazole-based products, highlighting their commercial importance. chemwi.com

Research has led to the development of specific benzoxazole structures tailored for high performance on synthetic fibers. For instance, derivatives such as 2-(cyanostyryl)-benzoxazoles have been identified as exceptionally effective optical brighteners for materials like polyester (B1180765) fibers. google.com These compounds can be applied to textiles from aqueous dispersions or organic solvent solutions. A subsequent heat treatment, for example with hot air, fully develops the whitening effect. google.com The application of these benzoxazole derivatives can significantly increase the whiteness of fabrics, with amounts ranging from 0.01% to 0.5% based on the weight of the material being sufficient to achieve the desired effect. google.com They can also be used in conjunction with chemical bleaching agents to further enhance the final appearance of the goods. google.com

| Fiber Type | Relevant Benzoxazole Brightener Class | Reference |

| Polyester | 2-(cyanostyryl)-benzoxazoles | google.com |

| Polyacrylonitriles | Benzimidazole (B57391) derivatives (related to benzoxazoles) | ijcrt.org |

| Cellulose Acetate (B1210297) | Pyrazoline derivatives | ijcrt.org |

| Polyamides | Diaminostilbenes, Pyrazolines, Distyryl biphenyls | ijcrt.org |

Fluorescent Probes and Dyes

The inherent fluorescence of the benzoxazole ring system makes it an excellent platform for designing sensitive and selective fluorescent probes. These molecular tools are engineered to signal the presence of specific ions or molecules by changing their fluorescence properties, such as intensity or wavelength.

A notable application is the development of a benzoxazole-based fluorescent probe for the differential detection of zinc (Zn²⁺) and copper (Cu²⁺) ions. google.com A probe molecule, [2-hydroxy-5-(3-hydroxy-3-methyl-1-butyne-1-yl)phenyl] benzoxazole, was synthesized for this purpose. google.com This probe exhibits a highly selective response, showing a significant fluorescence enhancement in the presence of zinc ions while being quenched by copper ions. google.com Such characteristics are crucial for applications in environmental chemistry and biochemical analysis where precise ion detection is required. google.com

The broader family of related heterocyclic compounds, such as benzothiazoles, also demonstrates this utility. For example, a benzothiazole-based probe was designed to detect peroxynitrite (ONOO⁻), a reactive oxygen species, allowing for the imaging of cellular processes like ferroptosis and the differentiation of tumor tissues from normal tissues. nih.gov This underscores the versatility of the benzoxazole and related scaffolds in creating advanced diagnostic and imaging agents.

| Probe Compound | Target Analytes | Fluorescence Response | Potential Application |

| [2-hydroxy-5-(3-hydroxy-3-methyl-1-butyne-1-yl)phenyl] benzoxazole | Zinc (Zn²⁺) & Copper (Cu²⁺) | Enhancement for Zn²⁺, Quenching for Cu²⁺ | Environmental and biochemical ion detection |

Ligands in Catalytic Reactions

The oxazole (B20620) structural motif is a valuable component in the design of ligands for transition metal catalysis. The nitrogen and oxygen atoms within the ring can coordinate with metal centers, influencing the catalyst's activity, selectivity, and stability.

Research has demonstrated the successful use of ligands containing 1,3-oxazole and 4,5-dihydro-1,3-oxazole units in vanadium-catalyzed polymerization reactions. mdpi.com A series of vanadium complexes were synthesized using various methyl-substituted (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazoles as ligands. These complexes were found to be active catalysts for both ethylene (B1197577) polymerization and the copolymerization of ethylene with norbornene. mdpi.com

The study revealed that the specific placement of substituents on the oxazole ligand framework has a considerable impact on the catalyst's performance. For instance, the position of a methyl group can influence the reaction activity and, importantly, the microstructure and physical properties of the resulting polymer. mdpi.com This highlights the potential for fine-tuning polymer characteristics by modifying the structure of the oxazole-based ligand.

| Catalyst System | Reaction Type | Key Finding |

| Vanadium complexes with (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazole ligands | Ethylene polymerization and ethylene-norbornene copolymerization | Ligand structure (e.g., methyl group position) significantly affects catalytic activity and polymer properties. |

Agrochemical Research: Herbicidal and Insecticidal Agents

The benzoxazole scaffold is an important structural element in the field of agrochemical discovery. nih.gov Derivatives of benzoxazole have been shown to possess a wide spectrum of biological activities, including herbicidal and insecticidal properties, making them a focus of research and development for new crop protection agents. nih.gov The stable and easily modifiable nature of the benzoxazole ring allows for the synthesis of diverse compound libraries to screen for potent and selective agrochemicals. nih.gov

Several commercial herbicides are based on the benzoxazole structure. These compounds often act by inhibiting crucial biochemical pathways in target weeds. For example, the herbicides metamifop (B125954) and fenoxaprop-p-ethyl, which contain a benzoxazole moiety, function as acetyl-coenzyme A carboxylase (ACCase) inhibitors. nih.gov By blocking this enzyme, they disrupt fatty acid synthesis in grasses, ultimately leading to the death of the weed. nih.gov The continued exploration of benzoxazole derivatives aims to discover new agrochemicals with unique modes of action to manage resistance in weeds and pests. nih.gov

| Agrochemical Compound Class | Type of Activity | Mechanism of Action (Example) |

| Benzoxazole Derivatives | Herbicidal, Insecticidal | Inhibition of acetyl-coenzyme A carboxylase (ACCase) for herbicidal activity. |

| Metamifop | Herbicidal | ACCase inhibitor |

| Fenoxaprop-p-ethyl | Herbicidal | ACCase inhibitor |

Coordination Chemistry of Benzoxazole Scaffolds

Metal Complexation with Benzoxazole (B165842) Derivatives

The coordination can occur through various atoms within the benzoxazole scaffold, primarily the nitrogen atom of the oxazole (B20620) ring. cdnsciencepub.com Derivatives, such as those with hydroxyl or phosphonate (B1237965) groups, can act as bidentate (N,O) or even polydentate ligands, forming stable chelate rings with metal ions. thieme-connect.comasianpubs.orgacs.org For instance, 2-(2'-hydroxyphenyl)benzoxazole and its analogues are well-known for their ability to form stable complexes with metal ions like Cu(II), Zn(II), Co(II), and Ni(II). asianpubs.orgjst.go.jp The stoichiometry of these complexes is often found to be in a 2:1 ligand-to-metal ratio. core.ac.uk

Phosphonated benzoxazole derivatives have been synthesized to enhance complexation properties, showing good candidacy as ligands for M2+ and M3+ metal cations. thieme-connect.comthieme-connect.com High-resolution mass spectrometry has been employed to screen the formation of these coordination complexes in solution. thieme-connect.comthieme-connect.com Studies have shown that the complexation efficiency can be influenced by the position of the functional groups on the benzoxazole ring. thieme-connect.com For example, a benzoxazole with a phosphonate group at the C-2 position was found to be a better ligand than its regioisomer with the group at C-7. thieme-connect.com

The synthesis of these metal complexes can be achieved through various methods, including the reaction of the benzoxazole ligand with a metal salt in a suitable solvent, often under reflux. asianpubs.orgacs.org In some cases, the complex is formed in situ by reacting the precursors of the benzoxazole ligand with a metal salt in a one-pot reaction. acs.org

Table 1: Examples of Metal Complexation with Benzoxazole Derivatives

| Benzoxazole Derivative | Metal Ion(s) | Resulting Complex Type | Key Findings | Reference(s) |

| 2-(2'-Hydroxyphenyl)benzoxazole | Zn(II), Co(II), Ni(II), Cd(II), Fe(II), Mg(II) | [M(L)2] | Formation of stable 2:1 ligand-to-metal complexes. | core.ac.ukasianpubs.org |

| Phosphonated benzoxazoles | M2+ (Fe2+, Co2+, Ni2+), M3+ | L1:M and L2:M | Complexation is favorable with 3d ions; trivalent cations behave similarly. | thieme-connect.com |

| 2-Trifluoroacetonylbenzoxazole | Zn(II), Cu(II), Mg(II), Ni(II), Pd(II), Ag(I) | [M(L)2] or other stoichiometries | The Ag(I) complex showed significant antibacterial activity. | iiarjournals.orgjst.go.jp |

| 2-Aminobenzoxazole (B146116) | Cd(II) | [Cd(NO3)2(2AB)4] | Forms a distorted octahedral coordination environment. | nih.gov |

| 2-(4'-pyridyl)-benzoxazole | Ag(I) | Ag(I) complexes with phosphine (B1218219) ligands | Stable complexes with potential fluorescence and electrochemical applications. | taylorandfrancis.com |

| 2,6-bis(benzoxazolyl)-4-tert-butylphenol | Sn(IV) | [(HL)SnnBuxCl4−x] | Ligand coordinates in a κO,κN chelate mode. | tandfonline.com |

Influence of Metal Ions on Biological Activity

The coordination of metal ions to benzoxazole derivatives can dramatically alter their biological properties. iiarjournals.org This phenomenon, often explained by chelation theories, can lead to an enhancement of the therapeutic potential of the parent organic molecule. iiarjournals.orgnih.gov The increased lipophilicity of the metal complexes allows for better penetration through cell membranes, which is a crucial factor for their biological action. iiarjournals.org

A significant area of research is the development of benzoxazole-based metal complexes as anticancer and antimicrobial agents. tandfonline.comiiarjournals.orgjst.go.jp For instance, the natural product UK-1, a bis(benzoxazole), exhibits anticancer activity that is correlated with its ability to chelate Cu2+ and Mg2+ ions. thieme-connect.comnih.gov The binding of Mg2+ ions, in particular, appears to be crucial for its selective cytotoxicity. nih.govjocpr.com

Studies on various metal complexes of 2-trifluoroacetonylbenzoxazole have demonstrated that coordination to metals like Zn(II) and Cu(II) can overcome multidrug resistance (MDR) in cancer cells. iiarjournals.orgiiarjournals.org These complexes were found to be significantly more potent in reversing MDR and inducing apoptosis compared to the free ligands. iiarjournals.orgiiarjournals.org The increased activity is attributed to the enhanced ability of the complexes to inhibit efflux pumps like P-glycoprotein (ABCB1). iiarjournals.orgiiarjournals.org

In the context of antimicrobial activity, metal complexes of benzoxazoles have shown superior efficacy compared to the free ligands. asianpubs.orgjst.go.jpnih.gov An Ag(I) complex of 2-trifluoroacetonylbenzoxazole displayed potent antibacterial activity against Pseudomonas aeruginosa, even surpassing the efficacy of the reference drug Norfloxacin. jst.go.jp Similarly, complexes of 2-(2'-hydroxyphenyl)benzoxazole with various metals exhibited notable antibacterial and antifungal properties. asianpubs.org The enhancement in antimicrobial potency upon chelation is often explained by the reduced polarity of the metal ion and the delocalization of electrons over the chelate ring, which facilitates transport into the microbial cell. nih.gov

Table 2: Influence of Metal Ions on the Biological Activity of Benzoxazole Derivatives

| Benzoxazole Derivative | Metal Ion(s) | Biological Activity Investigated | Key Findings | Reference(s) |

| UK-1 (bis-benzoxazole) | Mg(II), Zn(II), Ca(II) | Anticancer | Mg(2+) binding is linked to selective cytotoxicity. | nih.govjocpr.com |

| 2-Trifluoroacetonylbenzoxazole | Zn(II), Cu(II) | Anticancer (MDR reversal) | Complexes showed significantly enhanced MDR-reversing activity and induced apoptosis in resistant cancer cells. | iiarjournals.orgiiarjournals.org |

| 2-Trifluoroacetonylbenzoxazole | Ag(I) | Antibacterial | Ag(I) complex exhibited potent activity against P. aeruginosa. | jst.go.jp |

| 2-(2'-Hydroxyphenyl)benzoxazole | Zn(II), Co(II), Ni(II), Cd(II), Fe(II), Mg(II) | Antimicrobial | Metal complexes showed enhanced antibacterial and antifungal activity compared to the free ligand. | asianpubs.org |

| 2-trifluoroacetonylbenzoxazoles | Zn(II), Ni(II), Cu(II), Mg(II) | Antibacterial | Metal complexes showed more pronounced antibacterial activity than the ligands alone. | nih.gov |

Coordination Modes and Structural Characterization of Metal Complexes

The coordination behavior of benzoxazole ligands is diverse, leading to a variety of structural motifs in their metal complexes. taylorandfrancis.com The primary coordination site is typically the sp2-hybridized nitrogen atom of the oxazole ring. cdnsciencepub.com However, the introduction of other donor groups, such as hydroxyl, phosphonate, or amino groups, allows for chelation, resulting in more stable complexes. thieme-connect.comacs.orgnih.gov

For example, the zinc complex of zoxazolamine (B29605) (2-amino-5-chlorobenzoxazole), [ZnCl2(2-amino-5-chlorobenzoxazole)2], features a distorted tetrahedral geometry with the ligand coordinating to the zinc ion through the benzoxazole ring nitrogen atom. researchgate.net In contrast, a cadmium complex with 2-aminobenzoxazole, [Cd(NO3)2(2-aminobenzoxazole)4], adopts a distorted octahedral coordination environment where four ligands and two nitrate (B79036) anions are coordinated to the cadmium ion. nih.gov

Complexes of 2-trifluoroacetonylbenzoxazole with different metals showcase a range of coordination geometries. The Ni(II) complex exhibits a distorted octahedral geometry with two ligands in the equatorial plane and two water molecules in the axial positions. jst.go.jp The Mg(II) complex also has a distorted octahedral geometry, but with two acetonitrile (B52724) molecules occupying the axial sites. jst.go.jp

In some cases, the benzoxazole ligand itself can undergo chemical transformations upon complexation. acs.org The reaction of rare-earth metal complexes with benzoxazole can lead to the ring-opening of the ligand to form a 2-isocyanophenolate, which then acts as a bridging ligand in bimetallic complexes. acs.orgnsf.gov

Spectroscopic techniques such as IR, UV-Vis, and NMR are also crucial for characterizing these complexes. asianpubs.orgjst.go.jp IR spectroscopy can confirm the coordination of the ligand by observing shifts in the characteristic vibrational frequencies, such as the C=N stretch, upon complexation. jst.go.jp The absence of an O-H stretching band in the IR spectrum of complexes derived from hydroxyl-substituted benzoxazoles indicates deprotonation and coordination through the oxygen atom. jst.go.jp

Table 3: Coordination Modes and Structural Features of Benzoxazole Metal Complexes

| Ligand | Metal Ion | Coordination Mode | Geometry | Key Structural Features | Reference(s) |

| 2-Amino-5-chlorobenzoxazole | Zn(II) | Monodentate (N-bonded) | Distorted Tetrahedral | Zn is coordinated to two ligands and two chloride ions. | researchgate.net |

| 2-Aminobenzoxazole | Cd(II) | Monodentate (N-bonded) | Distorted Octahedral | Cd is coordinated to four ligands and two nitrate anions. | nih.gov |

| 2-Trifluoroacetonylbenzoxazole | Ni(II) | Bidentate (N,O-chelate) | Distorted Octahedral | Two ligands in the equatorial plane, two water molecules in axial positions. | jst.go.jp |

| 2-Trifluoroacetonylbenzoxazole | Mg(II) | Bidentate (N,O-chelate) | Distorted Octahedral | Two ligands in the equatorial plane, two acetonitrile molecules in axial positions. | jst.go.jp |

| Benzoxazole | Y(III), Tb(III), Dy(III) | Bridging (2-isocyanophenolate) | Dimer with 12-membered ring | Ring-opening of benzoxazole upon reaction with rare-earth allyl complexes. | acs.orgnsf.gov |

| 2,6-bis(benzoxazolyl)-4-tert-butylphenol | Sn(IV) | Bidentate (κO,κN chelate) | - | The phenolic system remains nearly planar upon coordination. | tandfonline.com |

| Benzoxazole-containing aminophenol | Cu(II) | Tridentate (N,N,O) | Distorted Tetrahedral / Square Pyramidal | Ligand is oxidized to an o-iminosemiquinone form upon complexation. | rsc.org |

Future Research Directions and Translational Perspectives

Development of Novel 1,3-Benzoxazole-5-carbonitrile-Based Therapeutic Agents

The benzoxazole (B165842) nucleus is a privileged scaffold, present in compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. tandfonline.comnih.gov However, specific research into the therapeutic applications of this compound is still in its infancy. The development of new therapeutic agents based on this molecule would involve its use as a core structure or a key building block (starting material) for the synthesis of new, more complex bioactive molecules. biotech-asia.org

Future research should focus on synthesizing a library of derivatives by introducing various substituents at the 2-position of the this compound core. This would allow for a comprehensive screening against a panel of therapeutic targets. Given the known activities of other benzoxazoles, promising areas for investigation include:

Anticancer Agents: Many benzoxazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, such as breast, lung, and colon cancer. nih.gov Novel derivatives of this compound could be screened for their ability to inhibit cancer cell proliferation or to target specific enzymes involved in tumorigenesis.

Antimicrobial Agents: With the rise of multidrug-resistant pathogens, there is a constant need for new antibiotics and antifungals. nih.gov The unique electronic nature of the 5-cyano substituent might confer novel mechanisms of antimicrobial action. Screening programs against bacteria like Staphylococcus aureus and fungi like Candida albicans would be a critical first step. tandfonline.comnih.gov

Neurological Agents: Benzoxazole derivatives have also been explored as melatonin (B1676174) receptor agonists and for their potential in treating neurodegenerative diseases. nih.govnih.gov The specific structure of this compound warrants investigation for its potential to modulate central nervous system targets.

A potential initial screening cascade for novel this compound derivatives is outlined below.

| Phase | Activity | Description | Potential Therapeutic Areas |

| Primary Screening | In vitro Assays | High-throughput screening of a library of derivatives against a panel of enzymes and receptors. | Oncology, Infectious Diseases, Neurology |

| Secondary Screening | Cell-Based Assays | Evaluation of lead compounds for their effects on cell viability, proliferation, and specific cellular pathways. | Oncology, Infectious Diseases |

| Lead Optimization | SAR Studies | Chemical modification of promising hits to improve potency, selectivity, and pharmacokinetic properties. | All |

| Preclinical Evaluation | In vivo Models | Testing of optimized lead compounds in animal models of disease. | All |

Exploration of Structure-Activity Relationships for Enhanced Bioactivity

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how chemical structure correlates with biological activity. For the benzoxazole class of compounds, research has shown that substituents at the 2 and 5-positions are particularly important for modulating bioactivity. nih.gov

For this compound, the nitrile group at the 5-position is a fixed feature that provides a strong electron-withdrawing effect and a potential hydrogen bond acceptor. The exploration of SAR would, therefore, concentrate on the systematic modification of the 2-position. By introducing a variety of chemical moieties at this position, researchers can probe the specific interactions required for potent and selective biological activity.

Key research questions to be addressed in SAR studies would include:

How does the size, lipophilicity, and electronic nature of the substituent at the 2-position affect activity?

Are aromatic, heterocyclic, or aliphatic groups preferred at the 2-position for specific targets?

Can the introduction of specific functional groups at the 2-position lead to targeted covalent inhibitors?

The table below illustrates a hypothetical SAR exploration for a series of 2-substituted this compound derivatives against a generic kinase target.

| Compound | R-Group (at 2-position) | Hypothetical IC₅₀ (nM) | SAR Interpretation |

| 1 | -H | >10,000 | Unsubstituted core lacks potency. |

| 2a | -Methyl | 5,200 | Small alkyl group offers minimal improvement. |

| 2b | -Phenyl | 850 | Aromatic ring enhances binding. |

| 2c | -4-Hydroxyphenyl | 150 | Hydrogen bond donor on the phenyl ring significantly improves potency. |

| 2d | -4-Methoxyphenyl | 400 | Blocking the hydroxyl group reduces potency, suggesting it's a key interaction point. |

| 2e | -3-Aminophenyl | 95 | Positional change and introduction of a basic group further increases potency. |

Such studies are crucial for rationally designing second-generation compounds with enhanced efficacy and improved safety profiles.

Integration of Computational and Experimental Methodologies in Drug Discovery

Modern drug discovery heavily relies on the synergy between computational and experimental approaches. researchgate.net For a scaffold like this compound, where experimental data is sparse, in silico methods provide an invaluable tool for prioritizing synthetic efforts and accelerating the discovery process.

Computational methodologies that can be applied include:

Molecular Docking: This technique can predict the binding mode and affinity of virtual libraries of this compound derivatives against the three-dimensional structures of known protein targets. biotech-asia.orgresearchgate.net This allows for the rational selection of compounds most likely to be active, saving time and resources.

Pharmacophore Modeling: Based on the structures of known active compounds for a particular target, a pharmacophore model can be generated. This model, representing the key steric and electronic features required for binding, can then be used to screen for this compound derivatives that fit the model.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. nih.gov This early assessment of drug-likeness helps to identify and eliminate candidates that are likely to fail later in development due to poor pharmacokinetic properties or toxicity.

Molecular Dynamics (MD) Simulations: For promising hits identified through docking, MD simulations can provide a more dynamic picture of the ligand-protein complex, assessing the stability of the interaction over time. researchgate.net

By integrating these computational predictions with experimental validation, the drug discovery process can be made significantly more efficient. A typical integrated workflow would involve designing a virtual library, filtering it based on computational predictions, synthesizing a smaller, prioritized set of compounds, and then feeding the experimental results back to refine the computational models for the next cycle of design. This iterative process is at the heart of modern medicinal chemistry and will be essential for unlocking the therapeutic value of the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,3-Benzoxazole-5-carbonitrile, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves cyclization of ortho-substituted precursors. For example, nitrile-containing benzoxazoles can be synthesized via condensation reactions between 2-aminophenol derivatives and cyanated carboxylic acids under acidic or catalytic conditions. Optimization should focus on solvent selection (e.g., DMF or ethanol), temperature control (80–120°C), and catalysts (e.g., PCl₃ or POCl₃) to enhance cyclization efficiency. Purity (>95%) can be achieved via recrystallization or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : Key techniques include: